molecular formula C11H7ClF3NO B7893531 2-Chloro-6-(2,2,2-trifluoroethoxy)quinoline

2-Chloro-6-(2,2,2-trifluoroethoxy)quinoline

Cat. No.: B7893531
M. Wt: 261.63 g/mol
InChI Key: HMMOIOCOMKHNDY-UHFFFAOYSA-N
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Description

2-Chloro-6-(2,2,2-trifluoroethoxy)quinoline is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)quinoline typically involves the introduction of the chloro and trifluoroethoxy groups onto the quinoline ring. One common method is the nucleophilic substitution reaction, where a suitable quinoline precursor undergoes substitution with chloro and trifluoroethoxy reagents under controlled conditions. For example, the reaction can be carried out using 2-chloroquinoline and 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally benign catalysts and solvents can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2,2,2-trifluoroethoxy)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or other bases are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Coupling: Palladium catalysts and boron reagents are typical for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2,2,2-trifluoroethoxy)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it can inhibit the growth of certain cancer cells by interfering with key signaling pathways . The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity for its targets .

Properties

IUPAC Name

2-chloro-6-(2,2,2-trifluoroethoxy)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NO/c12-10-4-1-7-5-8(2-3-9(7)16-10)17-6-11(13,14)15/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMOIOCOMKHNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1407066-10-7
Record name 2-chloro-6-(2,2,2-trifluoroethoxy)quinoline
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